molecular formula C19H14ClN3O2 B5912627 [(E)-[phenyl(pyridin-4-yl)methylidene]amino] N-(3-chlorophenyl)carbamate

[(E)-[phenyl(pyridin-4-yl)methylidene]amino] N-(3-chlorophenyl)carbamate

Cat. No.: B5912627
M. Wt: 351.8 g/mol
InChI Key: SIRMCTZEGLHWMT-PTGBLXJZSA-N
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Description

[(E)-[phenyl(pyridin-4-yl)methylidene]amino] N-(3-chlorophenyl)carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings and functional groups that contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[phenyl(pyridin-4-yl)methylidene]amino] N-(3-chlorophenyl)carbamate typically involves the condensation of phenyl(pyridin-4-yl)methanone with 3-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or toluene.

    Catalyst: A base such as triethylamine is often used to facilitate the reaction.

    Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures to optimize yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

[(E)-[phenyl(pyridin-4-yl)methylidene]amino] N-(3-chlorophenyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

[(E)-[phenyl(pyridin-4-yl)methylidene]amino] N-(3-chlorophenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of [(E)-[phenyl(pyridin-4-yl)methylidene]amino] N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

[(E)-[phenyl(pyridin-4-yl)methylidene]amino] N-(3-chlorophenyl)carbamate can be compared with similar compounds such as:

    [(E)-[phenyl(pyridin-4-yl)methylidene]amino] N-(4-chlorophenyl)carbamate: Similar structure but with a different position of the chlorine atom.

    [(E)-[phenyl(pyridin-4-yl)methylidene]amino] N-(3-bromophenyl)carbamate: Bromine instead of chlorine, affecting reactivity and properties.

Properties

IUPAC Name

[(E)-[phenyl(pyridin-4-yl)methylidene]amino] N-(3-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2/c20-16-7-4-8-17(13-16)22-19(24)25-23-18(14-5-2-1-3-6-14)15-9-11-21-12-10-15/h1-13H,(H,22,24)/b23-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRMCTZEGLHWMT-PTGBLXJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NOC(=O)NC2=CC(=CC=C2)Cl)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\OC(=O)NC2=CC(=CC=C2)Cl)/C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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